molecular formula C26H29N5O3 B14104821 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14104821
M. Wt: 459.5 g/mol
InChI Key: IYRDXDGYARAESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process starts with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential drug targets.

Medicine

In medicinal chemistry, 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is explored for its potential therapeutic properties. Researchers investigate its ability to interact with specific biological pathways and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-chlorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-fluorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and aromatic rings. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. Its ethoxyphenyl group, in particular, may confer unique reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H29N5O3/c1-5-34-21-11-9-20(10-12-21)29-14-18(3)15-30-22-23(27-25(29)30)28(4)26(33)31(24(22)32)16-19-8-6-7-17(2)13-19/h6-13,18H,5,14-16H2,1-4H3

InChI Key

IYRDXDGYARAESW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C)C

Origin of Product

United States

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